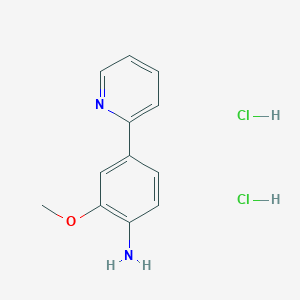
2-Methoxy-4-(pyridin-2-yl)anilinedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4-(pyridin-2-yl)anilinedihydrochloride is a chemical compound with the molecular formula C12H13ClN2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of 2-Methoxy-4-(pyridin-2-yl)anilinedihydrochloride typically involves a series of chemical reactions. One common method includes the reaction of 2-methoxyaniline with pyridine-2-carboxaldehyde under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Análisis De Reacciones Químicas
2-Methoxy-4-(pyridin-2-yl)anilinedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines .
Aplicaciones Científicas De Investigación
2-Methoxy-4-(pyridin-2-yl)anilinedihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-4-(pyridin-2-yl)anilinedihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparación Con Compuestos Similares
2-Methoxy-4-(pyridin-2-yl)anilinedihydrochloride can be compared with other similar compounds, such as:
2-Methoxy-4-(pyridin-2-yl)aniline: Similar structure but without the dihydrochloride component.
2-Methoxy-4-(pyridin-2-yl)aniline hydrochloride: Contains only one hydrochloride group.
2-Methoxy-4-(pyridin-2-yl)aniline sulfate: Contains a sulfate group instead of hydrochloride.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various applications .
Propiedades
Fórmula molecular |
C12H14Cl2N2O |
|---|---|
Peso molecular |
273.15 g/mol |
Nombre IUPAC |
2-methoxy-4-pyridin-2-ylaniline;dihydrochloride |
InChI |
InChI=1S/C12H12N2O.2ClH/c1-15-12-8-9(5-6-10(12)13)11-4-2-3-7-14-11;;/h2-8H,13H2,1H3;2*1H |
Clave InChI |
GNEYXYMJQWDJFZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C2=CC=CC=N2)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Tert-butyl4-[1-(hydroxymethyl)cyclobutyl]piperidine-1-carboxylate](/img/structure/B13611356.png)
